6-Methyloctan-3-ol (also known as 6-methyl-3-octanol) is a C9 branched secondary alcohol classified as a fatty alcohol. It is a naturally occurring semiochemical, identified as a key component in the mandibular gland secretions and alarm pheromone blends of various ant species, including those within the Myrmica and Crematogaster genera.
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
CAS No.40225-75-0
Cat. No.B14662420
⚠ Attention: For research use only. Not for human or veterinary use.
6-Methyloctan-3-ol (CAS 40225-75-0) Baseline Properties and Procurement Context
6-Methyloctan-3-ol (also known as 6-methyl-3-octanol) is a C9 branched secondary alcohol classified as a fatty alcohol [1]. It is a naturally occurring semiochemical, identified as a key component in the mandibular gland secretions and alarm pheromone blends of various ant species, including those within the Myrmica and Crematogaster genera [2][3]. Its physico-chemical profile includes a molecular weight of 144.25 g/mol, a predicted boiling point of approximately 189.1°C at 760 mmHg, and a calculated log P of approximately 3.07 [4].
Semiochemical analytical standard for ant pheromone identification
Species-specific marker in Crematogaster mandibular glands
Branched secondary alcohol with distinct volatility profile
[2] Crewe, R. M., & Blum, M. S. (1972). Comparative analysis of alarm pheromones in the ant genus Crematogaster. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 43(3), 703-716. View Source
[3] Morgan, E. D., Inwood, M. R., & Cammaerts, M. C. (1978). The mandibular gland secretion of the ant, Myrmica scabrinodis. Physiological Entomology, 3(2), 107-114. View Source
6-Methyloctan-3-ol (CAS 40225-75-0): Why Generic Substitution Fails in Semiochemical and Analytical Applications
Substituting 6-methyloctan-3-ol with a generic linear or branched alcohol (e.g., 3-octanol or 6-methyl-3-octanone) is not a functionally equivalent swap, particularly in entomological and semiochemical research contexts. The compound's specific branched structure and functional group (secondary alcohol vs. ketone) result in distinct physico-chemical properties (e.g., higher boiling point, different vapor pressure) . More critically, its biological role is highly species-specific; it serves as a diagnostic semiochemical marker in the mandibular gland secretions of certain ant species (e.g., Crematogaster sjostedti) where it is uniquely present and not interchangeable with the major alarm components (like 3-octanol or 3-octanone) that are more ubiquitous across species [1][2]. The quantitative evidence below details these measurable points of differentiation.
Linear alcohol mismatch
Replacing with 3-octanol may erase the species-specific semiochemical signal; marker presence differs qualitatively.
Volatility profile shift
Lower vapor pressure of 6-methyloctan-3-ol alters release kinetics; 3-octanol lures may not replicate field longevity.
Functional group reactivity
Secondary alcohol vs ketone (6-methyl-3-octanone) changes synthetic pathways and detection; may not transfer directly.
[1] Wood, W. F., Palmer, T. M., & Stanton, M. L. (2002). A comparison of volatiles in mandibular glands from three Crematogaster ant symbionts of the whistling thorn acacia. Biochemical Systematics and Ecology, 30(3), 217-222. View Source
[2] Crewe, R. M., & Blum, M. S. (1972). Comparative analysis of alarm pheromones in the ant genus Crematogaster. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 43(3), 703-716. View Source
6-Methyloctan-3-ol (CAS 40225-75-0): Quantified Differentiation Against In-Class Analogs
Differentiation 1: Higher Boiling Point Compared to 3-Octanol
6-Methyloctan-3-ol exhibits a significantly higher predicted boiling point than its unbranched analog 3-octanol, a key consideration for purification or formulation processes. This difference is driven by the additional methyl branch, which increases molecular weight and affects intermolecular forces .
Boiling Point (Pred.)Data to verify
189.1 °C vs 169.0 °C
+20.1 °C higher
Distinct thermal profile may require adjusted GC parameters
Predicted values using ACD/Labs Percepta Platform (ChemSpider) ; Comparator data from ChemSpider .
Why This Matters
The ~20°C higher boiling point necessitates adjusted distillation or GC parameters; procurement of the correct isomer ensures process consistency and avoids co-elution with 3-octanol in analytical methods.
Differentiation 2: Reduced Vapor Pressure Relative to 3-Octanol
The vapor pressure of 6-methyloctan-3-ol is predicted to be significantly lower than that of the smaller analog 3-octanol. This reduced volatility is a direct consequence of its higher molecular weight and stronger intermolecular forces, which can be advantageous in applications requiring sustained release .
Predicted values using ACD/Labs Percepta Platform (ChemSpider) .
Why This Matters
Lower vapor pressure impacts evaporation rates and headspace concentrations. For semiochemical lure formulation, this difference can translate to a longer field life or altered release kinetics compared to lures based on 3-octanol.
VolatilitySemiochemistryFormulation Stability
Differentiation 3: Distinct Functional Group vs. 6-Methyl-3-octanone
As a secondary alcohol, 6-methyloctan-3-ol exhibits a fundamentally different reactivity profile compared to its ketone counterpart, 6-methyl-3-octanone. This structural distinction impacts both its chemical behavior (e.g., susceptibility to oxidation, ability to form esters) and its physical properties [1].
Functional Group vs. KetoneReported
BP 189.1 vs 180.0 °C; VP 0.2 vs 0.9 mmHg
9.1 °C higher BP; 78% lower VP
Secondary alcohol vs ketone determines synthetic and detection pathways
Predicted properties; confirm with authentic samples
For synthetic applications requiring a specific functional group (e.g., esterification vs. reduction), or for analytical chemists distinguishing between the alcohol and ketone forms in a complex biological matrix, the correct selection of 6-methyloctan-3-ol is mandatory to ensure the intended reaction pathway or accurate quantification.
Chemical SynthesisReactivityAnalytical Chemistry
[1] Behr, A., & Brehme, V. A. (2002). Bimetallic-catalyzed reduction of carboxylic acids and lactones to alcohols and diols. Advanced Synthesis & Catalysis, 344(5), 525-532. View Source
Differentiation 4: Species-Specific Occurrence as a Semiochemical Marker
In the mandibular gland secretions of Crematogaster ants, 6-methyl-3-octanol exhibits species-specific occurrence, unlike the more ubiquitously distributed major components 3-octanone and 3-octanol. This makes it a valuable diagnostic marker for species identification and a tool for studying semiochemical evolution [1][2].
Species OccurrenceClass-level inference
Present in C. sjostedti; absent in C. mimosae, C. nigriceps
Qualitative marker
Species-specific semiochemical standard; generic 3-octanol not interchangeable
Detected in C. sjostedti but not in C. mimosae or C. nigriceps
Comparator Or Baseline
3-Octanol and 3-Octanone: Detected in all three species (C. mimosae, C. nigriceps, C. sjostedti)
Quantified Difference
Qualitative difference (Presence/Absence)
Conditions
GC-MS analysis of dichloromethane extracts of mandibular glands [1][2].
Why This Matters
Procurement of 6-methyl-3-octanol is essential for researchers requiring a species-specific semiochemical standard for analytical (GC-MS) or behavioral assays, where substitution with the more common 3-octanol would yield a false negative or misrepresent the chemical ecology of the target species.
Chemical EcologyEntomologyTaxonomy
[1] Wood, W. F., Palmer, T. M., & Stanton, M. L. (2002). A comparison of volatiles in mandibular glands from three Crematogaster ant symbionts of the whistling thorn acacia. Biochemical Systematics and Ecology, 30(3), 217-222. View Source
[2] Crewe, R. M., & Blum, M. S. (1972). Comparative analysis of alarm pheromones in the ant genus Crematogaster. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 43(3), 703-716. View Source
6-Methyloctan-3-ol (CAS 40225-75-0): Best-Fit Research and Industrial Application Scenarios
Chemical Ecology Research: Semiochemical Standard for Ant Pheromone Studies
Used as an analytical standard in GC-MS or GC-EAD to identify and quantify the presence of 6-methyloctan-3-ol in the mandibular gland secretions of ants, particularly for species-level identification within the Myrmicinae subfamily. Its presence as a diagnostic marker in species like Crematogaster sjostedti makes it essential for comparative semiochemical studies [1][2].
Synthetic Chemistry: Chiral Building Block or Synthetic Intermediate
Employed as a starting material or intermediate in the synthesis of more complex semiochemicals or other bioactive molecules. The secondary alcohol group allows for further functionalization (e.g., esterification, oxidation), and the branched carbon skeleton provides a specific structural motif that is required in target molecules [3].
Physical Chemistry: Calibration Standard for Property Estimation
Utilized as a reference compound for validating predictive models of physicochemical properties (e.g., boiling point, vapor pressure, log P) for branched alcohols. Its well-defined structure and available predicted data make it suitable for method development or for tuning computational chemistry models .
Application
Selection Property
Validation Focus
Semiochemical standard for ant pheromone studies
Species-specific marker identity
GC-MS co-injection and retention index match
Synthetic intermediate for branched alcohols
Secondary alcohol functional group
Esterification/oxidation yield and purity
Physicochemical model calibration
Predicted property alignment
Model validation against experimental data
[1] Wood, W. F., Palmer, T. M., & Stanton, M. L. (2002). A comparison of volatiles in mandibular glands from three Crematogaster ant symbionts of the whistling thorn acacia. Biochemical Systematics and Ecology, 30(3), 217-222. View Source
[2] Morgan, E. D., Inwood, M. R., & Cammaerts, M. C. (1978). The mandibular gland secretion of the ant, Myrmica scabrinodis. Physiological Entomology, 3(2), 107-114. View Source
[3] Behr, A., & Brehme, V. A. (2002). Bimetallic-catalyzed reduction of carboxylic acids and lactones to alcohols and diols. Advanced Synthesis & Catalysis, 344(5), 525-532. View Source
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